7'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] is a spirocyclic compound characterized by its unique structure, where an azetidine ring is fused to an indene moiety. Spirocyclic compounds are known for their rigidity and conformational stability, which often translates to significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate azetidine precursor with an indene derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The azetidine ring can be reduced to form simpler amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the azetidine ring may produce amines .
Scientific Research Applications
7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its structural rigidity makes it a candidate for studying protein-ligand interactions.
Industry: Used in the synthesis of materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] involves its interaction with specific molecular targets. The rigidity of the spirocyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Spiro-azetidin-2-one derivatives: Known for their biological activity and use in medicinal chemistry.
Spiro-pyrrolidine derivatives: Exhibit diverse pharmacological properties.
Spiro-indol derivatives: Used in the synthesis of natural products and pharmaceuticals.
Uniqueness: 7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] stands out due to its specific combination of an azetidine ring and an indene moiety, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-methoxyspiro[1,2-dihydroindene-3,3'-azetidine] |
InChI |
InChI=1S/C12H15NO/c1-14-10-4-2-3-9-5-6-12(11(9)10)7-13-8-12/h2-4,13H,5-8H2,1H3 |
InChI Key |
KLJHFKCINOIBFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3(CC2)CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.